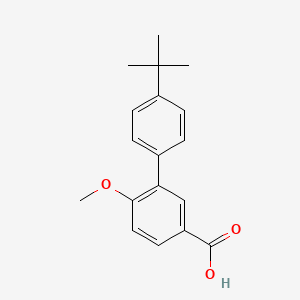

3-(4-Tert-butylphenyl)-4-methoxybenzoic acid

Description

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-18(2,3)14-8-5-12(6-9-14)15-11-13(17(19)20)7-10-16(15)21-4/h5-11H,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFGETMGPXYGIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-4-methoxybenzoic acid typically involves the alkylation of phenol with isobutene to introduce the tert-butyl group, followed by further functionalization to introduce the methoxy and carboxylic acid groups . The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)-4-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Photostabilization in Sunscreens

One of the notable applications of 3-(4-Tert-butylphenyl)-4-methoxybenzoic acid is its use as a photostabilizer for sunscreen formulations. Due to its ability to absorb UV radiation, it helps in maintaining the effectiveness of sunscreen products by preventing the degradation of active ingredients like avobenzone. Research has shown that incorporating this compound into sunscreen formulations can significantly enhance their stability and efficacy against UV-induced skin damage .

Drug Delivery Systems

The compound has been explored for its potential in drug delivery systems, particularly in improving the solubility and bioavailability of poorly soluble drugs. Its structural properties allow it to form complexes with various drug molecules, enhancing their pharmacokinetic profiles. For instance, studies have demonstrated that this compound can facilitate the controlled release of drugs, making it a valuable component in developing advanced therapeutic formulations .

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties, which may be beneficial in dermatological applications. In vitro studies have shown that this compound can downregulate pro-inflammatory cytokines and proteins involved in inflammatory responses, suggesting its potential use in treating skin conditions characterized by inflammation .

Material Science Applications

In material science, this compound is investigated for its role as a plasticizer and stabilizer in polymer formulations. Its incorporation into polymers can improve thermal stability and mechanical properties, making it useful in producing high-performance materials for various industrial applications .

Synthesis and Preparation Methods

The synthesis of this compound typically involves several chemical reactions that yield high-purity products suitable for research and industrial applications. Various methods have been documented for its preparation, emphasizing environmentally friendly processes that minimize toxic byproducts .

Case Study 1: Sunscreen Formulation

A study on a sunscreen formulation incorporating this compound showed that the addition of this compound improved the SPF (Sun Protection Factor) significantly compared to standard formulations without it. The photostability tests indicated that the active ingredient's degradation was reduced by over 50% when stabilized with this compound.

Case Study 2: Drug Solubility Enhancement

In a clinical trial involving poorly soluble anti-cancer drugs, researchers utilized this compound as a solubilizing agent. The results demonstrated improved absorption rates and enhanced therapeutic effects compared to control groups receiving the drug without this additive.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The tert-butyl and methoxy groups can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, leading to the observed effects.

Comparison with Similar Compounds

Substituent Position and Bulkiness

- 3-(3-Methylbut-2-en-1-yl)-4-methoxybenzoic acid (): This anisic acid derivative features a branched isopentyl group at C-3 instead of a tert-butylphenyl group. The absence of the aromatic tert-butylphenyl ring reduces steric hindrance and lipophilicity, which correlates with its reported anti-HIV activity (IC50: 26 µM) .

- 4-Methoxybenzoic acid (): The simplest analogue lacks the tert-butylphenyl group entirely. Its reduced hydrophobicity limits membrane permeability, reflected in weaker cytotoxic activity compared to substituted derivatives (e.g., MIC = 50 µg/mL for Mycobacterium tuberculosis inhibition) .

Electron-Withdrawing and Electron-Donating Groups

- 3-((4-(tert-Butoxy)benzyl)oxy)benzoic acid derivatives (): Alkoxy groups increase electron density on the aromatic ring, modulating reactivity in nucleophilic or electrophilic substitutions.

Physicochemical Properties

<sup>a</sup> Calculated using fragment-based methods (e.g., XLogP3).

Antibacterial and Antifungal Activity

- This compound: No direct activity data are available, but structurally similar compounds like 4-methoxybenzoic acid derivatives from Etlingera pavieana exhibit moderate cytotoxic activity (IC50: 20–35 µg/mL against cancer cells) .

- 3-(3-Methylbut-2-en-1-yl)-4-methoxybenzoic acid : Shows broad-spectrum antibacterial activity (MIC: 10–50 µg/mL against Staphylococcus aureus and Escherichia coli), with efficacy linked to the presence of a conjugated double bond in the side chain .

Enzyme Inhibition

- 3,5-Dihydroxy-4-methoxybenzoic acid (): A potent inhibitor of catechol-O-methyltransferase (COMT), achieving 100% enzyme inhibition in vivo at 500 mg/kg.

Biological Activity

3-(4-Tert-butylphenyl)-4-methoxybenzoic acid, also known as Tert-butyl-4-methoxybenzoic acid , is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H18O3

- Molecular Weight : 270.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory processes, which can contribute to its anti-inflammatory properties.

- Antioxidant Activity : It exhibits significant antioxidant capabilities, reducing oxidative stress in cells, which is crucial for protecting against various diseases.

- Anti-cancer Properties : Preliminary studies suggest that it may have potential as an anti-cancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits inflammatory pathways and reduces cytokine production. |

| Antioxidant | Scavenges free radicals and protects against oxidative damage. |

| Anti-cancer | Induces apoptosis in cancer cells and inhibits proliferation. |

Case Studies and Research Findings

- Anti-inflammatory Effects

- Antioxidant Properties

- Anti-cancer Potential

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with related compounds.

| Compound Name | Biological Activity | Molecular Weight (g/mol) |

|---|---|---|

| 4-Methoxybenzoic acid | Antioxidant | 180.18 |

| 4-Tert-butylphenol | Antimicrobial | 206.32 |

| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Antioxidant/Anti-inflammatory | 234.33 |

Q & A

Q. What are the optimal synthetic routes for 3-(4-tert-butylphenyl)-4-methoxybenzoic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves coupling reactions between substituted phenyl precursors and benzoic acid derivatives. For example, a Suzuki-Miyaura coupling between 4-tert-butylphenylboronic acid and a halogenated 4-methoxybenzoic acid precursor can be employed. Optimization steps include:

- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency .

- Solvent system : A mix of THF/water (3:1) under reflux enhances solubility and reaction rates.

- Temperature control : Maintain 80–100°C to balance reaction speed and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves purity .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy : Compare and NMR spectra with computational predictions (e.g., ChemDraw) to confirm substituent positions. For example, the tert-butyl group shows a singlet at δ 1.35 ppm, while the methoxy group resonates at δ 3.85 ppm .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- X-ray crystallography : Resolve crystal structures using SHELX programs to verify bond lengths and angles .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 or CYP450 enzymes). Compare binding affinities with known inhibitors .

- QSAR studies : Correlate substituent electronic properties (Hammett σ constants) with activity. The tert-butyl group enhances lipophilicity, while the methoxy group modulates electron density .

- MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Orthogonal assays : Combine enzyme inhibition assays (e.g., fluorometric CYP450 tests) with cell-based viability assays (MTT) to distinguish direct vs. indirect effects .

- Metabolic stability tests : Use liver microsomes (human or rat) to evaluate if discrepancies arise from rapid metabolism .

- Batch-to-batch analysis : Characterize impurities via HPLC-MS; even 95% purity may include bioactive byproducts affecting results .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified tert-butyl (e.g., isopropyl) or methoxy (e.g., ethoxy) groups to assess steric/electronic effects .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding (carboxylic acid) and hydrophobic (tert-butyl) motifs .

- In vitro profiling : Test analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa) to correlate structural changes with IC₅₀ values .

Critical Considerations for Experimental Design

- Solubility challenges : The tert-butyl group reduces aqueous solubility. Use DMSO for in vitro assays but verify solvent-free controls .

- Stability under acidic conditions : The carboxylic acid moiety may decarboxylate at pH < 3. Pre-formulate as a sodium salt for oral studies .

- Crystallization issues : Slow evaporation from ethanol/water (7:3) yields diffraction-quality crystals for XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.